molecular formula C10H16N2S2 B12947643 N-Ethyl-4-(thiazol-2-yl)tetrahydro-2H-thiopyran-4-amine

N-Ethyl-4-(thiazol-2-yl)tetrahydro-2H-thiopyran-4-amine

Cat. No.: B12947643
M. Wt: 228.4 g/mol
InChI Key: SBCJTFDIBUBYTA-UHFFFAOYSA-N
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Description

N-Ethyl-4-(thiazol-2-yl)tetrahydro-2H-thiopyran-4-amine is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-(thiazol-2-yl)tetrahydro-2H-thiopyran-4-amine typically involves the formation of the thiazole ring followed by the introduction of the tetrahydrothiopyran and ethylamine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is also common. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-(thiazol-2-yl)tetrahydro-2H-thiopyran-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles .

Scientific Research Applications

N-Ethyl-4-(thiazol-2-yl)tetrahydro-2H-thiopyran-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Ethyl-4-(thiazol-2-yl)tetrahydro-2H-thiopyran-4-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial, antifungal, anti-inflammatory, and antitumor effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

Uniqueness

N-Ethyl-4-(thiazol-2-yl)tetrahydro-2H-thiopyran-4-amine is unique due to its specific combination of the thiazole ring with the tetrahydrothiopyran and ethylamine groups.

Properties

Molecular Formula

C10H16N2S2

Molecular Weight

228.4 g/mol

IUPAC Name

N-ethyl-4-(1,3-thiazol-2-yl)thian-4-amine

InChI

InChI=1S/C10H16N2S2/c1-2-12-10(3-6-13-7-4-10)9-11-5-8-14-9/h5,8,12H,2-4,6-7H2,1H3

InChI Key

SBCJTFDIBUBYTA-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCSCC1)C2=NC=CS2

Origin of Product

United States

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